molecular formula C18H22N4O3 B2974267 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide CAS No. 2097919-57-6

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide

Cat. No.: B2974267
CAS No.: 2097919-57-6
M. Wt: 342.399
InChI Key: CZSXPYFOYZWTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopropyl group, a pyridazinone ring, and an ethoxypyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropylating agents under controlled conditions.

    Attachment of the ethoxypyridine moiety: This can be done through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, would be optimized based on the desired outcome.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes and pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide may include other pyridazinone derivatives, cyclopropyl-containing compounds, and ethoxypyridine-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, selectivity, or potency in various applications.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-ethoxypyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-16-10-13(8-9-19-16)11-20-18(24)12(2)22-17(23)7-6-15(21-22)14-4-5-14/h6-10,12,14H,3-5,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXPYFOYZWTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)CNC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.